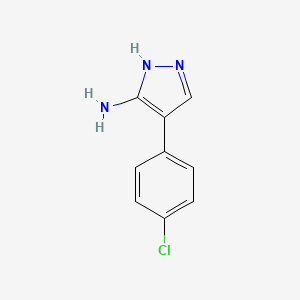

4-(4-chlorophenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDDRNREDMYWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193568 |

Source

|

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40545-65-1, 57999-09-4 |

Source

|

| Record name | 4-(4-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40545-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040545651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-(4-CHLOROPHENYL)PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 57999-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-(4-chlorophenyl)-1H-pyrazol-5-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are considered a privileged scaffold in medicinal chemistry.[1][2] The presence of the 4-chlorophenyl substituent at the C4 position and an amine group at the C5 position imparts specific chemical and physical properties that make this molecule a valuable building block in the synthesis of more complex bioactive molecules.[3] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[4][5] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 4-(4-chlorophenyl)-1H-pyrazol-5-amine, offering a technical resource for professionals in research and drug development.

Molecular Structure and Identifiers

The foundational step in understanding the chemical behavior of 4-(4-chlorophenyl)-1H-pyrazol-5-amine is to analyze its structure and fundamental identifiers.

Chemical Structure

The molecule consists of a central 1H-pyrazole ring. A 4-chlorophenyl group is attached to the carbon at position 4, and an amine group (-NH₂) is attached to the carbon at position 5. The nitrogen at position 1 is bonded to a hydrogen atom, allowing for tautomerism.

Caption: Structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine.

Key Identifiers

This data provides standardized nomenclature and registration information for the compound and its closely related isomers, which is crucial for database searches and regulatory compliance.

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₈ClN₃ | [3] |

| Molecular Weight | 193.64 g/mol | [6] |

| CAS Number | 111016-47-8 | [7] |

| Synonyms | 4-(p-Chlorophenyl)-5-aminopyrazole | [8] |

Note: Properties can vary slightly for different isomers, such as 1-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS: 40401-39-6) or 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS: 126417-82-1). This guide focuses on the 4-aryl substituted core.

Physicochemical Properties

The physical and chemical characteristics of the compound dictate its behavior in various solvents and experimental conditions, influencing its suitability for specific applications.

| Property | Value | Source(s) |

| Appearance | Pale yellow powder / solid | [3] |

| Melting Point | 147-154 °C (for a related isomer) | [3] |

| Boiling Point | 513.7±50.0 °C (Predicted) | [9] |

| Density | 1.46±0.1 g/cm³ (Predicted) | [9] |

| pKa | 1.65±0.50 (Predicted, for the most acidic proton) | [9] |

| Storage | Store at 0-8°C, in a dry, cool, well-ventilated place. | [3][10][11] |

Synthesis and Characterization

The synthesis of 4-aryl-1H-pyrazol-5-amines typically follows established pathways for pyrazole ring formation, often involving the condensation of a hydrazine source with a 1,3-dicarbonyl compound or its equivalent.[2][4]

General Synthetic Approach

A prevalent method for constructing the pyrazole ring is the reaction between a hydrazine (or a substituted hydrazine) and a compound containing a 1,3-dicarbonyl moiety.[12] For 4-substituted-5-aminopyrazoles, a common precursor is an α,β-unsaturated nitrile.

The synthesis can be conceptualized as a one-pot, three-component reaction. This approach is favored for its efficiency and alignment with green chemistry principles.[13]

Caption: General workflow for one-pot synthesis of pyrazole derivatives.

Example Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole-4-carbonitrile Precursor

This protocol is adapted from a general method for the synthesis of related pyrazole derivatives.[13][14] The carbonitrile can later be hydrolyzed if the carboxylic acid or other functional group is desired.

Step 1: Reactant Mixture Preparation

-

In a suitable reaction vessel, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).

-

Add a solvent such as an ethanol/water mixture (e.g., 1:1 v/v).[13]

Step 2: Catalysis and Reaction

-

Introduce a catalyst. Various catalysts have been used for this transformation, including novel modified LDH (Layered Double Hydroxide) catalysts or simple bases like piperidine.[13][15]

-

Stir the mixture at a controlled temperature (e.g., 55 °C) for the required duration (typically 15-60 minutes).[13]

Step 3: Monitoring

-

Track the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane/ethyl acetate).[13]

Step 4: Product Isolation and Purification

-

Upon completion, add water to the reaction mixture to precipitate the product.[14]

-

Stir for approximately 30 minutes to ensure complete precipitation.

-

Filter the solid product under reduced pressure.

-

Wash the precipitate with an ethanol-water mixture to remove impurities.

-

The resulting product, 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, can often be obtained in high purity without the need for column chromatography.[14]

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, identifying characteristic peaks for the aromatic protons, the amine protons, and the pyrazole ring carbons.[16]

-

FT-IR Spectroscopy: To identify functional groups, such as the N-H stretches of the amine and pyrazole ring (around 3200-3500 cm⁻¹), and the C=N/C=C stretches of the aromatic systems (around 1500-1650 cm⁻¹).[16]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the synthesized solid.

Chemical Reactivity

The reactivity of 4-(4-chlorophenyl)-1H-pyrazol-5-amine is governed by the interplay of the aromatic pyrazole core, the electron-donating amine group, and the electron-withdrawing chlorophenyl group.

Reactivity of the Pyrazole Ring

The pyrazole ring itself has distinct reactive sites:[4][5][12]

-

N1 (Imino Nitrogen): The proton on this nitrogen is weakly acidic and can be removed by a base, making the nitrogen nucleophilic for subsequent alkylation or acylation reactions.[5]

-

N2 (Pyrrole-type Nitrogen): This nitrogen is basic due to its lone pair of electrons and is the primary site for reaction with electrophiles.[12]

-

C4 Position: In unsubstituted pyrazoles, the C4 position is electron-rich and susceptible to electrophilic substitution (e.g., halogenation, nitration). However, in the target molecule, this position is already substituted. Direct C-H halogenation at this position is a key strategy for synthesizing 4-halopyrazoles from 3-aryl-1H-pyrazol-5-amines.[17]

Influence of Substituents

-

5-Amino Group: This is a strong activating group, increasing the electron density of the pyrazole ring and influencing its reactivity. It can act as a nucleophile in reactions such as acylation or condensation.

-

4-(4-chlorophenyl) Group: The phenyl ring can undergo further electrophilic substitution, with the chlorine atom acting as an ortho-, para-director. The overall group is deactivating due to the inductive effect of the chlorine atom.

Caption: Key reactive sites on the 4-(4-chlorophenyl)-1H-pyrazol-5-amine scaffold.

Notable Reactions

-

Condensation Reactions: The 5-amino group can react with carbonyl compounds or azlactones to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are also of medicinal interest.[18]

-

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing various other functional groups.

-

Oxidative Coupling: Pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions to form azo compounds, such as (E)-1,2-bis(3-aryl-1-methyl-1H-pyrazol-5-yl)diazenes.[19]

Applications in Drug Discovery and Research

The 4-(4-chlorophenyl)-1H-pyrazol-5-amine scaffold is a cornerstone for developing a diverse array of therapeutic agents, leveraging the broad biological activity of the pyrazole core.[5]

-

Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are famously used as anti-inflammatory drugs (e.g., celecoxib, phenylbutazone).[12] The structural motifs present in 4-(4-chlorophenyl)-1H-pyrazol-5-amine make it a candidate for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Anticancer Therapeutics: Numerous studies have explored pyrazole derivatives as potential anticancer agents.[20] They have been synthesized and evaluated for cytotoxicity against various cancer cell lines, with some showing potential greater than standard drugs like doxorubicin.[20]

-

Ion Channel Modulators: The aminopyrazole core is a key component in the discovery of selective inhibitors of voltage-gated sodium channels, such as NaV1.7, which is a significant target for the treatment of chronic pain.[21]

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used in agricultural chemistry. This scaffold serves as a starting point for developing novel herbicides and pesticides that can offer targeted action with potentially reduced environmental impact.[22]

-

Diagnostic Tools: The compound can be functionalized to create diagnostic reagents used in the detection of various diseases.[3]

Safety and Handling

Proper handling of 4-(4-chlorophenyl)-1H-pyrazol-5-amine is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS) for this compound and its close analogs.[7][10][11]

Hazard Identification

-

Classification: The compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][10] It may also cause respiratory irritation.[6][7]

-

GHS Pictograms: GHS07 (Exclamation Mark).[23]

-

Signal Word: Warning.[7]

Precautionary Measures

-

Handling: Use in a well-ventilated area.[7] Avoid formation of dust and aerosols.[7][10] Wash hands and any exposed skin thoroughly after handling.[11] Wear suitable protective clothing, including gloves and safety goggles with side-shields.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from sources of ignition.[7]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][10]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7][11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[10]

In all cases of exposure, consult a physician and show them the safety data sheet. [10]

References

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal Of Novel Research And Development. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). National Institutes of Health (NIH). [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

-

SAFETY DATA SHEET. (2025). Indagoo Research Chemicals. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. [Link]

-

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry. [Link]

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. [Link]

-

Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. arkat usa. [Link]

-

Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed as Described? (2023). Semantic Scholar. [Link]

-

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2018). ACS Publications. [Link]

-

Halogenations of 3-Aryl-1H-pyrazol-5-amines. (2021). Thieme Chemistry. [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. [Link]

-

Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. (2017). PubMed. [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Azodye Com. JOCPR. [Link]

-

1-(4-chlorophenyl)-1h-pyrazol-5-amine. PubChemLite. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. ijnrd.org [ijnrd.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Sigma-aldrich 4-chlorophenyl-1h-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(4-CHLOROPHENYL)-1-(3-NITROPHENYL)-1H-PYRAZOL-5-AMINE CAS#: 324008-90-4 [amp.chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-AMINO-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 15. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 16. rsc.org [rsc.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

- 23. 4-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

This guide provides an in-depth exploration of a reliable and efficient synthetic pathway to 4-(4-chlorophenyl)-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform the synthetic design.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 4-aryl-5-aminopyrazoles is most effectively approached by disconnecting the pyrazole ring itself. The core strategy hinges on the well-established reaction between a β-ketonitrile and hydrazine.[1][2] This retrosynthetic analysis logically breaks down the target molecule into readily accessible starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous due to the commercial availability of the precursors and the high-yielding nature of the individual transformations. The key steps are:

-

Formation of a β-Ketonitrile Intermediate: A crossed Claisen condensation between 4-chlorophenylacetonitrile and ethyl formate.

-

Heterocyclic Ring Formation: The cyclization of the resulting β-ketonitrile with hydrazine hydrate to afford the final 5-aminopyrazole.

Synthesis of the Key Intermediate: 2-(4-chlorophenyl)-3-oxopropanenitrile

The cornerstone of this synthesis is the generation of the β-ketonitrile intermediate. This is achieved via a base-mediated Claisen condensation. The mechanism involves the deprotonation of the α-carbon of 4-chlorophenylacetonitrile by a strong base, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate.[3][4]

Caption: Workflow for the Claisen condensation step.

Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for similar condensations.[5][6]

Materials:

-

Sodium metal

-

Anhydrous Ethanol

-

4-Chlorophenylacetonitrile

-

Ethyl formate

-

Diethyl ether

-

Hydrochloric acid (10%)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 4-chlorophenylacetonitrile (1.0 eq) and an excess of ethyl formate (1.2 eq) dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, heat the mixture at reflux for 2-4 hours to ensure the reaction goes to completion. The formation of the sodium salt of the product may result in a precipitate.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and cold water.

-

Separate the aqueous layer and wash it with a small portion of diethyl ether to remove any unreacted ethyl formate or starting nitrile.

-

Carefully acidify the aqueous layer with cold 10% hydrochloric acid to a pH of ~5-6. The β-ketonitrile will precipitate as it is unstable in strongly acidic or basic conditions for extended periods.

-

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often used directly in the next step without extensive purification due to potential instability.

Trustworthiness Note: The driving force for this reaction is the formation of the highly stable, resonance-delocalized enolate of the β-ketonitrile product upon deprotonation by the ethoxide base. This effectively drives the equilibrium towards the product.[4] An acidic workup is required to neutralize this enolate and isolate the keto form.

Ring Formation: Synthesis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

The final step is the construction of the pyrazole ring. This is a classic cyclocondensation reaction where hydrazine acts as a dinucleophile. The reaction proceeds via initial nucleophilic attack of one nitrogen of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[1]

Experimental Protocol: Pyrazole Cyclization

Materials:

-

2-(4-chlorophenyl)-3-oxopropanenitrile (from Step 2)

-

Hydrazine hydrate (85% or similar)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution. The addition may be mildly exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry thoroughly.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Data Summary and Characterization

Table 1: Summary of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chlorophenylacetonitrile | C₈H₆ClN | 151.60 | Starting Material |

| Ethyl Formate | C₃H₆O₂ | 74.08 | Reagent |

| 2-(4-chlorophenyl)-3-oxopropanenitrile | C₉H₆ClNO | 179.61 | Intermediate |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent |

| 4-(4-chlorophenyl)-1H-pyrazol-5-amine | C₉H₈ClN₃ | 193.64 | Final Product |

Expected Characterization: While a specific public database entry for the complete characterization of 4-(4-chlorophenyl)-1H-pyrazol-5-amine is not readily available, the structure can be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the chlorophenyl ring, a signal for the pyrazole C-H proton, and broad signals for the N-H protons of the amine and pyrazole ring, which are exchangeable with D₂O.

-

¹³C NMR: Signals corresponding to the carbons of the chlorophenyl ring and the pyrazole ring should be observed.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (193.64 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.

-

Melting Point: A sharp melting point after recrystallization would indicate the purity of the final compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms validates the chosen synthetic route and protocols.

Caption: Key mechanistic transformations in the synthesis.

The success of the synthesis relies on the distinct electrophilicity of the carbonyl and nitrile groups in the β-ketonitrile intermediate. The initial reaction with hydrazine occurs preferentially at the more electrophilic carbonyl carbon to form the hydrazone. The subsequent intramolecular cyclization is facilitated by the proximity of the terminal amino group of the hydrazone to the nitrile carbon, leading to the formation of the thermodynamically stable aromatic pyrazole ring.[1]

Conclusion

The described two-step synthesis, commencing with a Claisen condensation followed by a pyrazole ring-forming cyclization, represents a robust and scientifically sound pathway for the preparation of 4-(4-chlorophenyl)-1H-pyrazol-5-amine. The methodology is built upon fundamental and well-documented organic reactions, ensuring its reliability and scalability for researchers in drug discovery and chemical development.

References

-

Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link][1][2]

-

Organic Syntheses Procedure. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. [Link][6]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link][4]

-

University of Calgary. (n.d.). The Claisen Condensation. [Link][3]

-

NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube. [Link][5]

-

Saeed, A., Shaheen, U., Hameed, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link][7]

-

Vasilev, N., Tsenkova, M., Stoyanov, G. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PLOS ONE, 19(9), e0309999. [Link][8]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link][9]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link][10]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. askthenerd.com [askthenerd.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 8. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

4-(4-chlorophenyl)-1H-pyrazol-5-amine is a small molecule featuring a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms.[1][2] While specific research on the mechanism of action of this particular compound is not extensively documented in publicly available literature, its structural motifs—the 5-aminopyrazole and the N-phenylpyrazole—are recognized as "privileged structures" in medicinal chemistry.[3] These scaffolds are present in a multitude of biologically active compounds, suggesting that 4-(4-chlorophenyl)-1H-pyrazol-5-amine may exhibit a range of pharmacological activities.[4][5][6]

This guide will provide an in-depth analysis of the potential mechanisms of action of 4-(4-chlorophenyl)-1H-pyrazol-5-amine by examining the well-established biological activities of structurally related aminopyrazole and phenylpyrazole derivatives. We will explore potential molecular targets, signaling pathways, and provide experimental protocols for elucidating its specific biological function.

The 5-Aminopyrazole Scaffold: A Versatile Framework in Drug Discovery

The 5-aminopyrazole moiety is a highly versatile and valuable framework in the development of therapeutic agents.[1][4] Derivatives incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and potent enzyme inhibition properties.[1][4][5]

Potential Mechanism of Action I: Kinase Inhibition

A prominent role of 5-aminopyrazole derivatives is their function as kinase inhibitors.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.

-

Targeting Mitogen-Activated Protein Kinases (MAPKs): N-aryl-5-aminopyrazoles are frequently identified as inhibitors of various members of the MAPK family.[3] For instance, certain derivatives have been shown to interfere with p38MAPK, a key regulator of inflammatory responses.[4]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aminopyrazole-based compounds have been developed as potent inhibitors of FGFR2 and FGFR3, including their gatekeeper mutant versions which are responsible for acquired drug resistance in cancer therapy.[7]

Proposed Kinase Inhibition Signaling Pathway:

Caption: Potential inhibition of FGFR and p38 MAPK signaling pathways by 4-(4-chlorophenyl)-1H-pyrazol-5-amine.

Potential Mechanism of Action II: Induction of Apoptosis

Several aminopyrazole derivatives have been shown to exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[4] This is a critical mechanism for eliminating malignant cells.

-

Modulation of the Bcl-2 Family Proteins: Some aminopyrazoles can alter the expression of key apoptosis-regulating genes. A documented mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade and subsequent cell death.

Apoptosis Induction Pathway:

Caption: Proposed mechanism of apoptosis induction via modulation of Bcl-2 and Bax expression.

The Phenylpyrazole Scaffold: A Neurotoxic Mechanism of Action

The N-phenylpyrazole core is famously associated with a class of broad-spectrum insecticides, with fipronil being a prominent example.[8][9] The primary mechanism of action for these compounds is the disruption of the central nervous system in insects.

-

GABA-Gated Chloride Channel Blockade: Phenylpyrazoles act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[10][11] By blocking the influx of chloride ions through the GABA receptor, these compounds inhibit the inhibitory effects of GABA, leading to hyperexcitation of the insect's nervous system, paralysis, and death.[8][10]

GABAergic Synapse and Phenylpyrazole Inhibition:

Caption: Potential blockade of GABA-gated chloride channels by 4-(4-chlorophenyl)-1H-pyrazol-5-amine.

Some novel phenylpyrazole derivatives are being explored as dual-target insecticides, potentially acting on both GABA and nicotinic acetylcholine receptors.[9]

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of 4-(4-chlorophenyl)-1H-pyrazol-5-amine, a series of in vitro and in vivo experiments are necessary.

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of the compound against a panel of kinases.

Methodology: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of 4-(4-chlorophenyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound to be tested.

-

Reconstitute the kinase, substrate, and ATP according to the manufacturer's protocol.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

-

Include positive (known inhibitor) and negative (vehicle) controls.

-

Incubate the plate at the recommended temperature and time for the specific kinase.

-

-

Detection of Kinase Activity:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Apoptosis Assays

Objective: To determine if the compound induces apoptosis in a relevant cell line (e.g., a cancer cell line).

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Culture and Treatment:

-

Culture the selected cell line to ~70-80% confluency.

-

Treat the cells with various concentrations of 4-(4-chlorophenyl)-1H-pyrazol-5-amine for a predetermined time (e.g., 24, 48 hours).

-

Include untreated and vehicle-treated cells as controls.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Electrophysiological Assays for Ion Channel Modulation

Objective: To investigate the effect of the compound on GABA-gated chloride channels.

Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes expressing GABA receptors

-

Oocyte Preparation and Receptor Expression:

-

Harvest and prepare Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the subunits of the GABA receptor.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Compound Application:

-

Apply GABA to the oocyte to elicit an inward chloride current.

-

Co-apply GABA with various concentrations of 4-(4-chlorophenyl)-1H-pyrazol-5-amine.

-

Wash the oocyte with buffer between applications.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage of inhibition of the GABA-induced current.

-

Determine the IC50 value for the compound's inhibitory effect.

-

Data Presentation: Comparative Analysis of Aminopyrazole-Based Inhibitors

To provide context for the potential potency of 4-(4-chlorophenyl)-1H-pyrazol-5-amine as a kinase inhibitor, the following table summarizes the IC50 values of some known aminopyrazole derivatives against various kinases.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3-Aminopyrazole Derivative | FGFR2 (WT) | <1 | [7] |

| 3-Aminopyrazole Derivative | FGFR2 (V564F) | <1 | [7] |

| 5-Aminopyrazole Derivative | p38MAPK | Varies | [4] |

| N-aryl-5-aminopyrazole | MAPKs | Varies | [3] |

Conclusion and Future Directions

Based on its structural features, 4-(4-chlorophenyl)-1H-pyrazol-5-amine is a compound of significant interest with the potential to act through several distinct mechanisms of action. The 5-aminopyrazole core suggests a high likelihood of activity as a kinase inhibitor or an inducer of apoptosis, making it a candidate for development as an anti-cancer or anti-inflammatory agent. Concurrently, the N-phenylpyrazole moiety points towards a potential neurotoxic mechanism through the blockade of GABA-gated chloride channels, a mechanism well-established for insecticides.

Future research should focus on a systematic evaluation of this compound's biological activity using the experimental protocols outlined in this guide. A broad screening against a panel of kinases and a comprehensive assessment of its effects on cell proliferation and apoptosis in various cancer cell lines would be a logical starting point. Furthermore, its activity on insect and mammalian GABA receptors should be investigated to determine its potential as a selective insecticide. Elucidating the specific molecular targets and mechanisms of action of 4-(4-chlorophenyl)-1H-pyrazol-5-amine will be crucial in unlocking its full therapeutic or agrochemical potential.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). PubMed Central. [Link]

-

Recent developments in aminopyrazole chemistry. (2025, August 9). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (n.d.). NIH. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.). [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. (n.d.). NIH. [Link]

-

Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 | Request PDF. (2025, August 7). ResearchGate. [Link]

-

Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. (2014, April 23). PubMed. [Link]

-

Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil | Request PDF. (2025, August 6). ResearchGate. [Link]

-

(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate. [Link]

-

Chemical structures of the three phenylpyrazole insecticides used in... (n.d.). ResearchGate. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (n.d.). [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]

-

Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). PubMed Central. [Link]

- CN104592117A - Synthesis method of pyraclostrobin. (n.d.).

-

Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI. [Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. researchgate.net [researchgate.net]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(4-chlorophenyl)-1H-pyrazol-5-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 4-(4-chlorophenyl)-1H-pyrazol-5-amine scaffold represents a privileged heterocyclic template in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties, characterized by a versatile pyrazole core, a critical 4-chlorophenyl moiety for hydrophobic interactions, and a reactive 5-amino group for diversification, have established it as a cornerstone for developing potent and selective therapeutic agents. This technical guide provides an in-depth analysis of this scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will explore robust synthetic methodologies for the core structure and its analogs, delve into the diverse range of biological activities with a focus on enzyme inhibition and anticancer properties, and elucidate the key structure-activity relationships (SAR) that govern therapeutic efficacy. Complete with detailed experimental protocols, data-rich tables, and explanatory diagrams, this whitepaper serves as an authoritative resource for harnessing the full potential of 4-(4-chlorophenyl)-1H-pyrazol-5-amine derivatives in the pursuit of novel therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The Pyrazole Ring: A Privileged Heterocycle

Heterocyclic compounds are foundational to the development of new drugs, with the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—standing out as a particularly fruitful scaffold.[1][2] Its metabolic stability, capacity for hydrogen bonding, and ability to be readily functionalized make it a versatile building block in medicinal chemistry.[3] The significance of pyrazole derivatives is underscored by their presence in numerous clinically approved drugs targeting a wide array of diseases, from inflammation and pain to cancer and infectious diseases.[3][4][5] Marketed drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Crizotinib (an ALK/ROS1 inhibitor) highlight the therapeutic success of this heterocyclic system.[3][5]

Significance of the 4-(4-chlorophenyl)-1H-pyrazol-5-amine Core

Within the vast family of pyrazoles, the 4-(4-chlorophenyl)-1H-pyrazol-5-amine structure has emerged as a particularly valuable core. Each component of this scaffold plays a critical role in molecular recognition and biological activity:

-

The Pyrazole Core: Provides a rigid, aromatic framework that correctly orients the appended substituents for optimal interaction with biological targets.

-

The 4-(4-chlorophenyl) Group: This moiety is crucial for engaging with deep, lipophilic pockets within target proteins, a common feature in the ATP-binding sites of kinases.[6] The chlorine atom can further enhance binding affinity through specific halogen interactions.

-

The 5-Amino Group: This functional group serves as a key hydrogen bond donor and acceptor. More importantly, it is a primary site for chemical modification, allowing for the synthesis of large libraries of derivatives (e.g., amides, sulfonamides) to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

This guide will systematically deconstruct the chemistry and biology of this potent scaffold, providing the technical insights necessary for its successful application in drug development programs.

Synthetic Methodologies

The construction of the 4-(4-chlorophenyl)-1H-pyrazol-5-amine core and its derivatives relies on established and robust chemical transformations. The primary strategy involves the cyclocondensation of a hydrazine derivative with a suitably substituted β-ketonitrile.

Foundational Synthesis of the 5-Aminopyrazole Core

The most prevalent and efficient method for constructing the 5-aminopyrazole ring is the reaction between a β-ketonitrile and a hydrazine.[7] This reaction is a variant of the classical Knorr pyrazole synthesis.[2] The rationale behind this choice is twofold: the β-ketonitrile possesses two electrophilic carbon centers and a nitrile group that is a direct precursor to the desired 5-amino functionality. The reaction typically proceeds with high regioselectivity, where the hydrazine nitrogen attacks the ketone carbonyl first, followed by cyclization and dehydration.

A generalized workflow for the synthesis and diversification of the scaffold is presented below.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

Spectroscopic data for 4-(4-chlorophenyl)-1H-pyrazol-5-amine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Abstract

Substituted pyrazoles represent a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities that have propelled them into numerous drug discovery programs.[1][2] The precise elucidation of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of chemical libraries. This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the unambiguous structural confirmation of 4-(4-chlorophenyl)-1H-pyrazol-5-amine. By synthesizing foundational principles with practical, field-proven methodologies, this document serves as an authoritative resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing a multi-faceted analytical protocol that ensures scientific rigor and trustworthiness.

Molecular Structure and Analytical Strategy

The target molecule, 4-(4-chlorophenyl)-1H-pyrazol-5-amine, possesses a distinct architecture comprising a pyrazole heterocycle, a primary amine, and a 4-substituted chlorophenyl ring. Each of these components yields a characteristic spectroscopic signature. Our analytical strategy is to leverage a suite of orthogonal techniques to probe the molecule's hydrogen and carbon framework, its functional groups, and its overall molecular mass and fragmentation behavior.

The molecular structure dictates the expected spectroscopic outputs:

-

¹H NMR: Will reveal the number of distinct proton environments, their electronic shielding, and their through-bond coupling relationships. Key signals will include the pyrazole N-H and C-H protons, the amine (NH₂) protons, and the aromatic protons of the chlorophenyl ring.

-

¹³C NMR: Will map the carbon skeleton of the molecule, providing a count of unique carbon atoms and information about their hybridization and chemical environment.

-

FT-IR: Will identify the characteristic vibrational frequencies of the molecule's functional groups, most notably the N-H stretches of the amine and pyrazole, and the C=C/C=N bonds of the aromatic and heteroaromatic rings.

-

Mass Spectrometry: Will confirm the molecular weight of the compound and offer structural insights through analysis of its fragmentation pattern, including the characteristic isotopic signature of the chlorine atom.

Caption: Molecular structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(4-chlorophenyl)-1H-pyrazol-5-amine, both ¹H and ¹³C NMR are indispensable for complete characterization.

¹H NMR Spectroscopy

Expertise & Causality: The choice of a deuterated solvent is critical. DMSO-d₆ is selected here due to its excellent solvating power for polar heterocyclic compounds and its ability to slow the chemical exchange of N-H protons, allowing them to be observed as distinct, often broad, signals. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert and its sharp, singlet signal does not overlap with most organic proton signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized 4-(4-chlorophenyl)-1H-pyrazol-5-amine.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the collection of 16-32 scans to ensure an adequate signal-to-noise ratio.[3]

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Data Presentation: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | br s | 1H | Pyrazole N-H |

| ~7.55 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) |

| ~7.45 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Cl) |

| ~7.30 | s | 1H | Pyrazole C3-H |

| ~5.50 | br s | 2H | Amine NH₂ |

Note: Chemical shifts are predictive and based on data from analogous structures.[4][5] "br s" denotes a broad singlet, "s" a singlet, and "d" a doublet.

Interpretation: The ¹H NMR spectrum is expected to show five distinct signals. The downfield broad singlet around 12 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The two doublets in the aromatic region (~7.4-7.6 ppm) with a typical ortho-coupling constant (~8.5 Hz) form a classic AA'BB' system, confirming the 1,4-disubstitution pattern of the chlorophenyl ring. A sharp singlet around 7.3 ppm corresponds to the lone proton on the pyrazole ring (H-3). Finally, a broad singlet around 5.5 ppm, integrating to two protons, is indicative of the primary amine (NH₂) group. The broadness of the N-H and NH₂ signals is due to quadrupole broadening and potential chemical exchange.

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon backbone. A proton-decoupled experiment is standard, yielding a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and confirms the number of distinct carbon environments. The relaxation delay is typically longer than in ¹H NMR to allow for the slower relaxation of quaternary carbon atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the spectrum on the same spectrometer at its corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence is used.

-

Parameters: Typical parameters include a spectral width of ~220 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to overcome the low natural abundance of the ¹³C isotope.[3]

-

Data Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Data Presentation: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C5-NH₂ |

| ~145.0 | C3 |

| ~132.0 | C-Cl (Quaternary) |

| ~130.0 | C-H (ortho to Cl) |

| ~129.0 | C-H (meta to Cl) |

| ~128.5 | C-C (Quaternary, ipso to pyrazole) |

| ~115.0 | C4 |

Note: Chemical shifts are predictive and based on data from analogous structures.[4][5]

Interpretation: The ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven unique carbon environments in the molecule (the two ortho carbons and two meta carbons of the chlorophenyl ring are equivalent by symmetry). The signals for the pyrazole ring carbons (C3, C4, C5) will appear at characteristic chemical shifts. The carbon bearing the amine group (C5) is expected to be the most downfield of the pyrazole carbons. The carbons of the chlorophenyl ring will appear in the aromatic region (120-140 ppm), with the carbon directly attached to the chlorine atom (C-Cl) showing a distinct shift around 132 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of specific functional groups. The vibrational frequencies of bonds within a molecule act as a "fingerprint." For this molecule, we are particularly interested in identifying the N-H bonds of the amine and pyrazole, and the aromatic C=C and C=N bonds. A solid-state analysis using an Attenuated Total Reflectance (ATR) accessory is often preferred as it requires minimal sample preparation.

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid 4-(4-chlorophenyl)-1H-pyrazol-5-amine sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Data Presentation: Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching (primary amine) |

| 3200 - 3100 | Broad, Med | N-H stretching (pyrazole ring) |

| 3100 - 3000 | Medium | Aromatic & Heteroaromatic C-H stretching |

| 1640 - 1580 | Strong | C=N and C=C stretching (pyrazole & phenyl rings) |

| ~1620 | Strong | N-H scissoring (primary amine) |

| ~1100 | Strong | C-Cl stretching |

Note: Frequencies are based on typical ranges for these functional groups.[6]

Interpretation: The IR spectrum provides clear evidence for the key functional groups. The presence of a primary amine is strongly suggested by the pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region. A broader band around 3200 cm⁻¹ is characteristic of the N-H stretch within the hydrogen-bonded pyrazole ring system. The region between 1640-1580 cm⁻¹ will contain strong absorptions corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic and heteroaromatic rings. The strong band around 1100 cm⁻¹ is indicative of the C-Cl bond stretch.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight and the fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes reproducible fragmentation, offering structural clues. The most critical observation will be the molecular ion peak (M⁺), which directly confirms the molecular formula. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2⁺) with an intensity ratio of approximately 3:1.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation: Expected Mass Spectrometry Data

The molecular formula is C₉H₈ClN₃, with a calculated monoisotopic mass of 193.04 g/mol for the ³⁵Cl isotope.

| m/z | Proposed Identity / Fragment | Notes |

| 195 | [M+2]⁺ | Molecular ion peak with ³⁷Cl isotope |

| 193 | [M]⁺ | Molecular ion peak with ³⁵Cl isotope |

| 158 | [M - Cl]⁺ | Loss of chlorine radical |

| 128 | [C₈H₆N₂]⁺ | Loss of chlorophenyl group fragment |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Interpretation: The mass spectrum will be anchored by the molecular ion peaks at m/z 193 and 195, with a relative intensity ratio of ~3:1, confirming the presence of one chlorine atom. The base peak may correspond to a particularly stable fragment. Key fragmentation pathways would include the loss of a chlorine radical to give a peak at m/z 158, and cleavage of the bond between the pyrazole and phenyl rings, leading to fragments corresponding to the chlorophenyl cation (m/z 111) and the remaining pyrazole structure. This fragmentation pattern provides strong corroborating evidence for the proposed connectivity of the molecule.

Conclusion

The structural elucidation of 4-(4-chlorophenyl)-1H-pyrazol-5-amine is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy definitively map the hydrogen and carbon framework, confirming the substitution pattern and connectivity. FT-IR spectroscopy provides an orthogonal confirmation of the essential functional groups, namely the primary amine and the N-H moieties of the pyrazole ring. Finally, Mass Spectrometry validates the molecular weight and formula, with the characteristic chlorine isotopic pattern and fragmentation data reinforcing the overall structure. This comprehensive spectroscopic dossier provides a robust, self-validating system for the unambiguous identification and characterization of the title compound, adhering to the highest standards of scientific integrity required in chemical and pharmaceutical research.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure.

- PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.

- MDPI. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline.

- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- Growing Science. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Guidechem. (n.d.). 4-(2-Chlorophenyl)-1H-pyrazol-5-amine 95750-98-4.

- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.

- University of Calgary. (n.d.). Sample IR spectra.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

Crystal structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

An In-depth Technical Guide to the Crystal Structure Determination and Analysis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine. While, to date, a solved crystal structure for this specific compound is not publicly available in crystallographic databases, this document serves as a detailed roadmap for researchers in crystallography, medicinal chemistry, and drug development. It outlines the synthesis and crystallization, the single-crystal X-ray diffraction workflow, and a prospective analysis of the anticipated structural features and their implications for drug design. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, and understanding the precise three-dimensional arrangement of this promising derivative is paramount for unlocking its full therapeutic potential.

Introduction: The Significance of Pyrazole Scaffolds and the Quest for Structural Insight

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties[1][2][3]. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile[4][5]. The title compound, 4-(4-chlorophenyl)-1H-pyrazol-5-amine, incorporates a chlorophenyl group, a common substituent in many active pharmaceutical ingredients, and an amine group, which can act as a key hydrogen bond donor and acceptor.

The determination of a molecule's crystal structure is a critical step in drug discovery and development. It provides definitive proof of its chemical identity and stereochemistry, and, more importantly, it reveals the intricate details of its three-dimensional architecture. This information is invaluable for understanding structure-activity relationships (SAR), identifying key pharmacophoric features, and enabling structure-based drug design.

This guide will provide a comprehensive, step-by-step methodology for the elucidation and analysis of the crystal structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine, from synthesis to the interpretation of its crystallographic data.

Part 1: Synthesis and Crystallization: From Powder to High-Quality Single Crystals

Proposed Synthesis of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

A plausible synthetic route to the title compound, adapted from known procedures for related pyrazoles, involves a multi-component reaction. A potential pathway is the reaction of a substituted benzaldehyde, malononitrile, and a hydrazine derivative[6][7].

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol, add hydrazine hydrate (1 mmol) and a catalytic amount of a suitable base (e.g., piperidine).

-

Reflux: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-(4-chlorophenyl)-1H-pyrazol-5-amine.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination[8]. The goal is to grow crystals with dimensions typically between 0.1-0.3 mm, that are well-formed and free of defects[9]. Several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

dot

Caption: Workflow from synthesis to a mounted single crystal.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions[10][11].

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for precise crystal orientation, and a detector[9][10][12].

-

Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with X-rays, and a series of diffraction patterns are collected at different orientations.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell[9].

-

Space Group Determination: The symmetry of the diffraction pattern and systematic absences are used to identify the space group of the crystal[9].

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

dot

Caption: Single-Crystal X-ray Diffraction Workflow.

Part 3: Prospective Analysis of the Crystal Structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

While the definitive crystal structure is yet to be determined, we can predict some of its key features based on the known structures of related pyrazole derivatives[13][14].

Anticipated Crystallographic Data

The following table summarizes the expected crystallographic parameters for 4-(4-chlorophenyl)-1H-pyrazol-5-amine.

| Parameter | Predicted Value |

| Chemical Formula | C₉H₈ClN₃ |

| Molecular Weight | 193.64 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for such molecules) |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 6 - 9 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 800 - 1200 |

| Z | 4 |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |

Molecular Geometry and Intermolecular Interactions

The molecule is expected to be largely planar, with a small dihedral angle between the pyrazole and chlorophenyl rings. The key feature of the crystal packing will likely be the extensive hydrogen bonding network facilitated by the amine group (-NH₂) and the pyrazole ring nitrogens.

dot

Caption: Predicted hydrogen bonding network.

It is highly probable that the amine group will act as a hydrogen bond donor to the pyrazole nitrogen of a neighboring molecule, forming centrosymmetric dimers or extended chains. These interactions are crucial for the stability of the crystal lattice and will dictate the overall packing arrangement.

Part 4: Implications for Drug Design and Development

The precise knowledge of the crystal structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine would have significant implications for its development as a therapeutic agent:

-

Structure-Activity Relationship (SAR) Studies: The crystal structure would provide a definitive 3D model for SAR studies, helping to rationalize the biological activity of this compound and its analogues.

-

Target Binding: The hydrogen bonding capabilities and the overall shape of the molecule, as revealed by the crystal structure, are critical for its interaction with biological targets such as enzymes or receptors.

-

In Silico Drug Design: The atomic coordinates from the crystal structure can be used as a starting point for computational studies, such as molecular docking and virtual screening, to design more potent and selective derivatives.

-

Polymorphism Screening: The determined crystal structure represents one possible polymorphic form. This information is the basis for screening for other polymorphs, which may have different physicochemical properties, such as solubility and bioavailability.

Conclusion